molecular formula C22H19FN8O3 B2773113 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone CAS No. 941978-73-0

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone

Cat. No. B2773113
M. Wt: 462.445
InChI Key: BEEFRBQVXBTDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C22H19FN8O3 and its molecular weight is 462.445. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Activities

A study reported the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, highlighting compounds with significant 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. This suggests potential applications in treating conditions related to serotonin receptors, such as psychiatric disorders (Watanabe et al., 1992).

Antimicrobial and Antifungal Activities

Novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety were synthesized, exhibiting moderate effects against bacterial and fungal species, indicating their potential as antimicrobial agents (Abdel‐Aziz et al., 2008).

Antifungal Development

The process development of Voriconazole, a broad-spectrum triazole antifungal agent, provides insights into the synthesis and chemical characterizations that could guide the development of novel antifungal compounds, including those related to the compound (Butters et al., 2001).

Novel Synthesis Methods

Research on one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety underscores innovative approaches to synthesizing complex compounds, which could be applied in creating derivatives of the compound for various research applications (Bhat et al., 2018).

Analgesic and Antinociceptive Agents

A study on N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones described the synthesis and testing of compounds for safety and analgesic efficacy, revealing compounds with significant analgesic activity without opioid or anti-inflammatory effects. This suggests potential applications in pain management (Viaud et al., 1995).

properties

IUPAC Name

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN8O3/c23-16-2-1-3-18(13-16)30-22-20(26-27-30)21(24-14-25-22)29-10-8-28(9-11-29)19(32)12-15-4-6-17(7-5-15)31(33)34/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEFRBQVXBTDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone

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